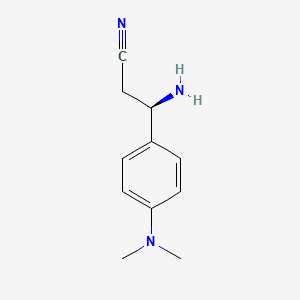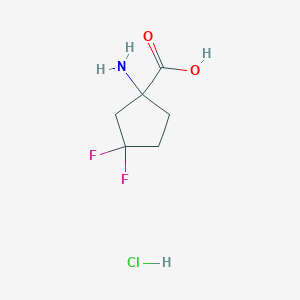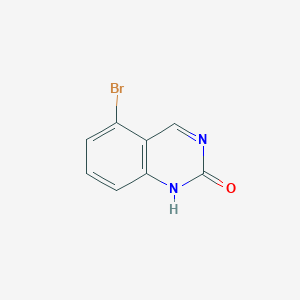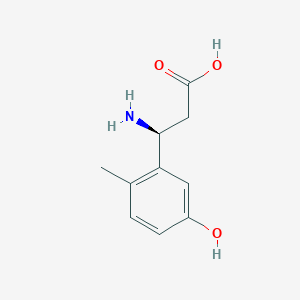
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective synthesis using Evans chemistry. The process includes an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from chloroacetyloxazolidinone. The intermediate is then subjected to dechlorination using zinc dust and glacial acetic acid, followed by silylation and removal of the chiral auxiliary .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may yield an amine.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxy and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acids with hydroxy and methyl groups attached to the phenyl ring, such as tyrosine and phenylalanine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid lies in its specific stereochemistry and the presence of both hydroxy and methyl groups on the phenyl ring. This combination of functional groups and stereochemistry can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(5-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(12)4-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
SIUDLZDMAFBXMH-VIFPVBQESA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC1=C(C=C(C=C1)O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


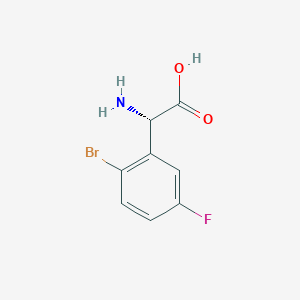
![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
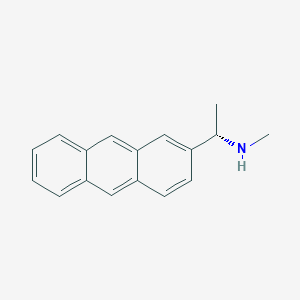
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
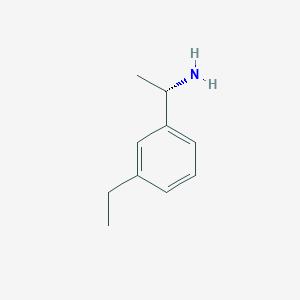
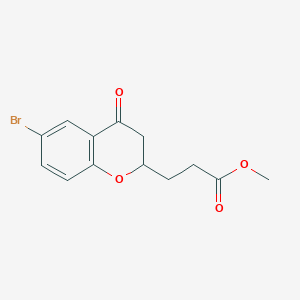

![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
